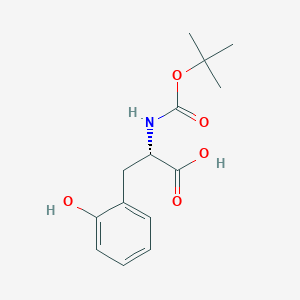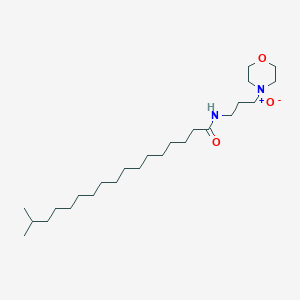![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) CAS No. 112710-84-6](/img/no-structure.png)
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is a complex molecule that plays a crucial role in various biological processes. It is a derivative of N-acetylglucosamine, which is an essential component of the glycosylation pathway. UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is involved in the synthesis of bacterial cell walls, and it is also a key player in the immune response.
Applications De Recherche Scientifique
Role in Lipopolysaccharide Biosynthesis
This compound plays a crucial role in the biosynthesis of lipopolysaccharides . Lipopolysaccharides form the external layer of the Gram-negative bacterial outer membrane and provide a protective, selectively permeable barrier . The enzyme UDP-3-O-acyl-glucosamine N-acyltransferase (LpxD) transfers 3-hydroxy-arachidonic acid from acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine .
Enzyme Catalysis
The compound is involved in a specific enzymatic reaction catalyzed by UDP-3-O-acyl-glucosamine N-acyltransferase . The reaction involves the transfer of a (3R)-hydroxyacyl group from an acyl-carrier protein (ACP) to a UDP-3-O-[(3R)-3-hydroxyacyl]-alpha-D-glucosamine, resulting in a UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine .
Metabolic Network Reconstruction
The compound can be used in biological studies for the reconstruction of metabolic networks, specifically in bovine mammary gland tissue . This application provides valuable insights into the metabolic processes occurring within these tissues.
Study of Acyltransferases
The compound is used in the study of acyltransferases, a class of enzymes that transfer acyl groups from one molecule to another . Specifically, it is used in the study of LpxD, an acyltransferase involved in lipid A biosynthesis .
Research on Bacterial Species
The compound is used in research on various bacterial species, including Escherichia coli, Chlamydia trachomatis, Porphyromonas gingivalis, Neisseria meningitidis, Yersinia enterocolitica, and Legionella pneumophila . It helps in understanding the lipid A biosynthesis process in these bacteria .
Plant Biology Research
In plant biology, UDP-glycosyltransferase (UGT) gene family plays a crucial role in enhancing solubility, bioactivity, and diversity of flavonoids . Although not directly mentioned, the compound’s role in glycosylation processes may suggest potential applications in plant biology research .
Mécanisme D'action
Target of Action
The primary target of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, also known as LpxC . LpxC is a zinc-dependent hydrolase enzyme that plays a crucial role in the biosynthesis of lipid A, a component essential for the survival and virulence of Gram-negative bacteria .
Mode of Action
The compound interacts with LpxC by transferring 3-hydroxy-arachidonic acid from the acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine . This interaction results in the production of UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-a-d-glucosamine .
Biochemical Pathways
The compound affects the lipid A biosynthesis pathway, specifically the step catalyzed by LpxC . The downstream effects include the production of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .
Result of Action
The action of the compound leads to the inhibition of LpxC, thereby disrupting the biosynthesis of lipid A . This can result in the death of Gram-negative bacteria, as they rely on lipid A for survival . Additionally, bacteria with reduced lipid A are hypersensitive to antibacterials .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) involves the condensation of UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA, followed by enzymatic dephosphorylation and tris salt formation.", "Starting Materials": [ "UDP-N-acetylglucosamine", "R-3-hydroxymyristoyl-CoA", "Tris base", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Chloroform", "Acetic acid", "Water" ], "Reaction": [ "Synthesize R-3-hydroxymyristoyl-CoA from myristic acid and ATP using acyl-CoA synthetase", "React UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA using UDP-N-acetylglucosamine acyltransferase to form UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine", "Dephosphorylate UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine using alkaline phosphatase", "Dissolve the product in methanol and chloroform", "Add Tris base and hydrochloric acid to form the tris salt", "Extract the product using chloroform", "Wash the organic layer with water and sodium chloride", "Dry the organic layer using anhydrous sodium sulfate", "Remove the solvents under reduced pressure", "Purify the product using column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent" ] } | |
Numéro CAS |
112710-84-6 |
Nom du produit |
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) |
Formule moléculaire |
C₃₅H₆₄N₄O₂₂P₂ |
Poids moléculaire |
954.84 |
Synonymes |
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)


